molecular formula C20H22FN3O2 B2461033 (E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide CAS No. 327088-24-4

(E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide

Cat. No.: B2461033
CAS No.: 327088-24-4
M. Wt: 355.413
InChI Key: UFERPUHZBWBQIN-HZHRSRAPSA-N
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Description

(E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide is a complex organic compound characterized by the presence of a fluorobenzylidene group, a hydrazinyl moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine to form (E)-4-fluorobenzylidenehydrazine. This intermediate is then reacted with 6-oxohexanoic acid and benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions within optimal ranges.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the hydrazinyl group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant cell signaling pathways .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of (E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[6-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-6-oxohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-18-12-10-16(11-13-18)15-23-24-19(25)9-5-2-6-14-22-20(26)17-7-3-1-4-8-17/h1,3-4,7-8,10-13,15H,2,5-6,9,14H2,(H,22,26)(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFERPUHZBWBQIN-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)N/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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